4-Amino-3-methyl-5-[2-(trimethylsilyl)ethynyl]benzonitrile
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Overview
Description
4-Amino-3-methyl-5-[2-(trimethylsilyl)ethynyl]benzonitrile is an organic compound with the molecular formula C12H14N2Si. This compound is characterized by the presence of an amino group, a methyl group, a trimethylsilyl-ethynyl group, and a benzonitrile moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methyl-5-[2-(trimethylsilyl)ethynyl]benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-methylbenzonitrile and trimethylsilylacetylene.
Reaction Conditions: The key step in the synthesis is the Sonogashira coupling reaction, which involves the palladium-catalyzed coupling of 4-bromo-3-methylbenzonitrile with trimethylsilylacetylene in the presence of a base such as triethylamine.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reactors, more efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-methyl-5-[2-(trimethylsilyl)ethynyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-3-methyl-5-[2-(trimethylsilyl)ethynyl]benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-3-methyl-5-[2-(trimethylsilyl)ethynyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The trimethylsilyl-ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-[2-(trimethylsilyl)ethynyl]benzonitrile: A closely related compound with similar structural features.
4-[(Trimethylsilyl)ethynyl]aniline: Another compound with a trimethylsilyl-ethynyl group and an amino group.
Uniqueness
4-Amino-3-methyl-5-[2-(trimethylsilyl)ethynyl]benzonitrile is unique due to the presence of both a methyl group and a benzonitrile moiety, which confer distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
1240113-18-1 |
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Molecular Formula |
C13H16N2Si |
Molecular Weight |
228.36 g/mol |
IUPAC Name |
4-amino-3-methyl-5-(2-trimethylsilylethynyl)benzonitrile |
InChI |
InChI=1S/C13H16N2Si/c1-10-7-11(9-14)8-12(13(10)15)5-6-16(2,3)4/h7-8H,15H2,1-4H3 |
InChI Key |
KFSIUUAPHDTXHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N)C#C[Si](C)(C)C)C#N |
Origin of Product |
United States |
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